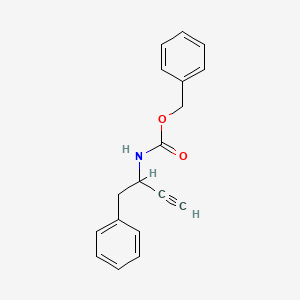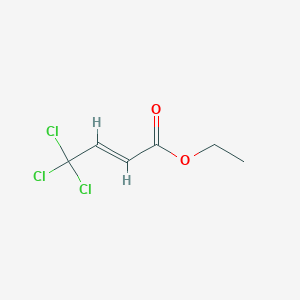
2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- is an organic compound with the molecular formula C6H7Cl3O2 It is a derivative of 2-butenoic acid, where the hydrogen atoms at the fourth carbon are replaced by chlorine atoms, and the carboxylic acid group is esterified with ethanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- typically involves the esterification of 2-butenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of 2-butenoic acid followed by esterification. The chlorination step introduces the chlorine atoms at the fourth carbon, and the esterification step converts the carboxylic acid group to an ethyl ester. This process is typically carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological molecules. The chlorine atoms may also play a role in modulating the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
2-Butenoic acid, ethyl ester, (E)-: Similar structure but without the chlorine atoms.
2-Butenoic acid, 4-bromo-, ethyl ester, (E)-: Contains a bromine atom instead of chlorine.
2-Butenoic acid, 3-methyl-, ethyl ester: Contains a methyl group instead of chlorine.
Uniqueness
The presence of three chlorine atoms at the fourth carbon makes 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- unique
属性
分子式 |
C6H7Cl3O2 |
|---|---|
分子量 |
217.5 g/mol |
IUPAC 名称 |
ethyl (E)-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+ |
InChI 键 |
IZIBACDHNNVHQA-ONEGZZNKSA-N |
手性 SMILES |
CCOC(=O)/C=C/C(Cl)(Cl)Cl |
规范 SMILES |
CCOC(=O)C=CC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


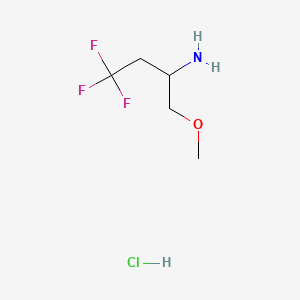
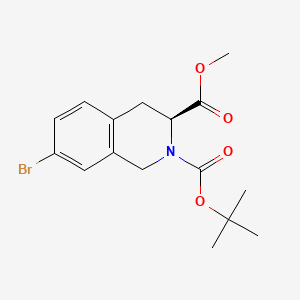
![3-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)oxy]ethyl}-1-(2-methylcyclohexyl)urea](/img/structure/B13500512.png)
![N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13500519.png)


![[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol](/img/structure/B13500542.png)
![[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol, Mixture of diastereomers](/img/structure/B13500560.png)
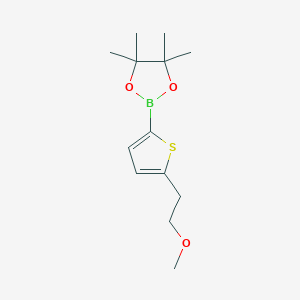
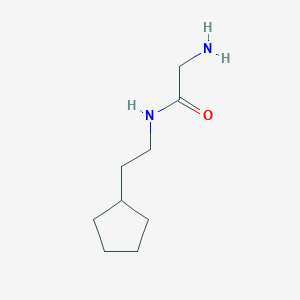
![3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13500589.png)

![2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid](/img/structure/B13500593.png)
